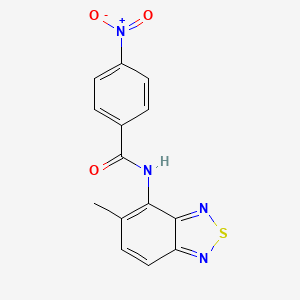

![molecular formula C18H21N5O2 B5548637 N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)

N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide" is a compound of interest due to its potential pharmacological activities. Although the exact compound was not directly found in the literature, related compounds have been synthesized and studied for their antiproliferative, anti-tubercular activities, and their interaction with various receptors, providing a basis for understanding the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of amino acids, oxaziridines, and electrophilic amination techniques to produce N-orthogonally diprotected hydrazino acids and piperazic acid derivatives (Hannachi et al., 2004). These methods highlight the synthetic versatility and complexity of producing compounds with specific functional groups and structural frameworks.

Molecular Structure Analysis

Molecular docking studies of similar compounds have shown potential therapeutic applications, particularly in the treatment of Alzheimer’s disease, by inhibiting key enzymes such as butyrylcholinesterase (Hussain et al., 2016). These studies suggest the importance of the molecular structure in determining the biological activity and potential therapeutic applications of these compounds.

Chemical Reactions and Properties

Compounds related to "N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide" undergo various chemical reactions, including electrophilic amination, which is crucial for introducing amino groups into the molecular structure, thereby affecting their chemical properties and biological activities (Hannachi et al., 2004).

科学的研究の応用

Nonaqueous Capillary Electrophoresis of Related Substances

A study developed a nonaqueous capillary electrophoretic method to separate imatinib mesylate and related substances, including various benzamide derivatives. This method is promising for quality control in pharmaceutical applications, highlighting the potential of related compounds in drug analysis and quality assurance processes (Ye et al., 2012).

Synthesis and Evaluation of Anti-Tubercular Agents

Research on the synthesis and evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents reveals their significant activity against Mycobacterium tuberculosis. This suggests that similar benzamide derivatives could have applications in developing new anti-tubercular drugs (Srinivasarao et al., 2020).

Metabolism of Antineoplastic Tyrosine Kinase Inhibitors

A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, shows the importance of understanding the metabolic pathways of benzamide derivatives for their therapeutic application. It highlights the role of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in drug metabolism, which could be relevant for the pharmacokinetic optimization of related compounds (Gong et al., 2010).

Synthesis and Antiproliferative Activity

Another study involves the synthesis and antiproliferative activity evaluation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. These findings indicate the potential of benzamide derivatives in the design of new compounds with specific biological activities (Abu‐Hashem et al., 2020).

Electrochemical, Thermodynamic, and Quantum Chemical Studies

The inhibitive action of benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid demonstrates the potential of benzamide and its derivatives in materials science, specifically in corrosion inhibition. The study showcases the integration of electrochemical, thermodynamic, and quantum chemical analyses to understand and optimize the inhibitory mechanisms (Yadav et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

N-[2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-14-7-8-16(21-20-14)22-9-11-23(12-10-22)17(24)13-19-18(25)15-5-3-2-4-6-15/h2-8H,9-13H2,1H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZLHOAADFLURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)

![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

![8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5548612.png)

![2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)